molecular formula C8H5Cl2F3 B6335929 3-Chloro-5-(trifluromethyl)benzyl chloride;  98% CAS No. 1228898-69-8

3-Chloro-5-(trifluromethyl)benzyl chloride; 98%

Cat. No. B6335929
CAS RN: 1228898-69-8
M. Wt: 229.02 g/mol
InChI Key: FOQBFQXSUXETKX-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is an organic compound often used in laboratory experiments and research studies. It is a colorless to pale yellow liquid with a pungent odor, and is soluble in many organic solvents. It has a wide range of applications, including synthesis, purification, and analysis of organic compounds, as well as a range of biochemical and physiological effects.

Scientific Research Applications

3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is used in a range of scientific research applications. It is an important reagent used in organic synthesis, and is used in the purification and analysis of organic compounds. It is also used in the synthesis of pharmaceuticals, and in the preparation of agrochemicals, dyes, and other organic compounds. In addition, it is used in the production of polymers, and in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is well understood. The compound acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This results in the formation of a new bond between the two molecules, and the formation of the desired product. The reaction is usually catalyzed by an acid or base, which helps to speed up the reaction.
Biochemical and Physiological Effects
3-Chloro-5-(trifluromethyl)benzyl chloride (98%) has a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It is also known to have anti-cancer properties, and has been found to inhibit the growth of certain types of cancer cells. In addition, it has been found to have antioxidant, anti-diabetic, and anti-viral properties.

Advantages and Limitations for Lab Experiments

3-Chloro-5-(trifluromethyl)benzyl chloride (98%) has many advantages for use in laboratory experiments. It is a highly reactive reagent, and is easy to handle and store. It is also relatively inexpensive, and can be purchased in bulk. However, it is a toxic compound, and must be handled with care. In addition, it is not suitable for use in certain types of experiments, such as those involving the synthesis of proteins or nucleic acids.

Future Directions

The potential applications of 3-Chloro-5-(trifluromethyl)benzyl chloride (98%) are vast, and there are many potential future directions for research. These include the development of new synthesis methods, the exploration of its anti-cancer properties, and the study of its effects on other diseases and disorders. In addition, further research could be conducted into its antioxidant, anti-diabetic, and anti-viral properties. Finally, its potential applications in the production of polymers and other organic materials should be explored.

Synthesis Methods

3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is synthesized through a process called nucleophilic substitution. The reaction involves the addition of a nucleophile to an electrophilic carbon atom, resulting in the formation of a new bond between the two molecules. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and is usually catalyzed by an acid or base. The reaction produces a product with a high degree of purity, with yields typically ranging from 95-98%.

properties

IUPAC Name

1-chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBFQXSUXETKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743838
Record name 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228898-69-8
Record name 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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